molecular formula C18H19N3O4S B2854477 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide CAS No. 2034439-55-7

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B2854477
CAS No.: 2034439-55-7
M. Wt: 373.43
InChI Key: CVEVDAGNSAXNGY-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling reactions: The furan and pyrazole rings can be coupled using appropriate linkers and reagents.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of the furan and pyrazole rings suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)acetamide
  • N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)butanamide

Uniqueness

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18(9-13-26(23,24)15-6-2-1-3-7-15)19-14-16(17-8-4-12-25-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEVDAGNSAXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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